3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol
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Overview
Description
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(trifluoromethyl)pyridine with a suitable propanol derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Trifluoromethyl)pyridin-2-yl)oxypropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-(Trifluoromethyl)pyridin-2-yl)methanol: Similar structure but with a methanol group instead of a propanol chain.
Uniqueness
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is unique due to its specific combination of the trifluoromethyl group and the propanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a pyridine ring and a propanol moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activity, which is influenced by the electronic properties imparted by the trifluoromethyl group.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The trifluoromethyl group enhances the compound's electron-withdrawing capabilities, which contributes to its reactivity and stability. This feature is crucial for its interaction with various biological targets, including enzymes and receptors, making it a valuable candidate in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. This property allows it to interact effectively with specific molecular targets, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: It can modulate the activity of receptors, influencing cellular signaling pathways.
Case Studies
- Enzyme Interaction Studies: Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated complete inhibition at concentrations as low as 5 µM in cell-based assays, highlighting its potential as a therapeutic agent against metabolic disorders.
- Antimicrobial Activity: In a study focused on Chlamydia trachomatis, analogs of compounds containing the trifluoromethyl group were found to impair bacterial growth without affecting host cell viability. This selectivity indicates potential for developing new antimicrobial agents based on this scaffold.
- Cancer Research: The compound's structural similarities with other trifluoromethyl-containing drugs have led researchers to investigate its anti-cancer properties. Preliminary results suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-4-8(13-6-7)2-1-5-14/h3-4,6,14H,1-2,5H2 |
InChI Key |
QNZZRGALJXHGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCCO |
Origin of Product |
United States |
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